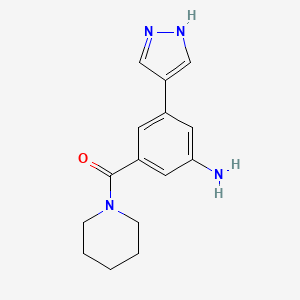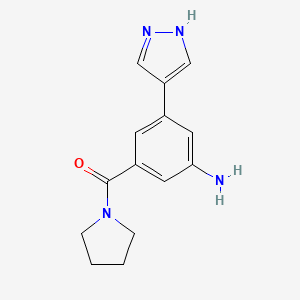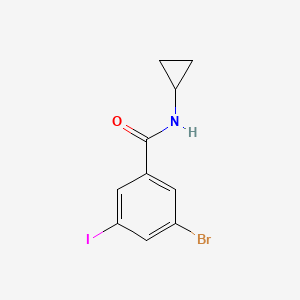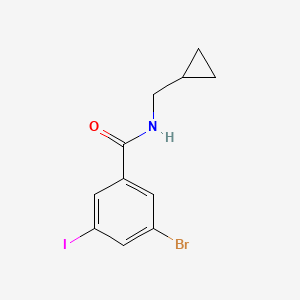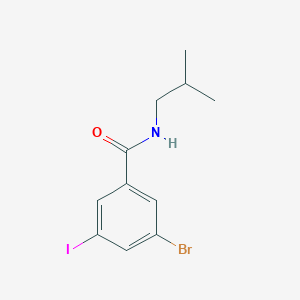
3-Bromo-5-iodo-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-iodo-N-isobutylbenzamide is a halogenated benzamide derivative. This compound is characterized by the presence of bromine and iodine atoms on the benzene ring, along with an isobutyl group attached to the nitrogen atom of the amide functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-N-isobutylbenzamide typically involves a multi-step process. One common method starts with the halogenation of a benzene derivative to introduce the bromine and iodine atoms. This can be achieved through electrophilic aromatic substitution reactions using bromine and iodine reagents under controlled conditions. The resulting halogenated benzene is then subjected to amidation with isobutylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and minimizing by-products.
化学反応の分析
Types of Reactions
3-Bromo-5-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the halogen atoms or the amide group.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
3-Bromo-5-iodo-N-isobutylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzamides on biological systems.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The isobutyl group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but lacks the amide and isobutyl groups.
3-Bromo-5-iodoaniline: Contains an amino group instead of the amide group.
3-Bromo-5-iodotoluene: Features a methyl group instead of the amide and isobutyl groups.
Uniqueness
3-Bromo-5-iodo-N-isobutylbenzamide is unique due to the combination of halogen atoms and the isobutylbenzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-bromo-5-iodo-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSNSCBPYYQSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
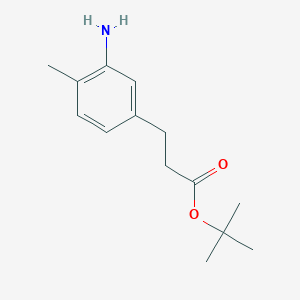

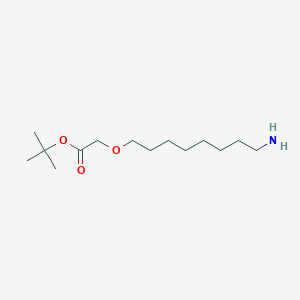
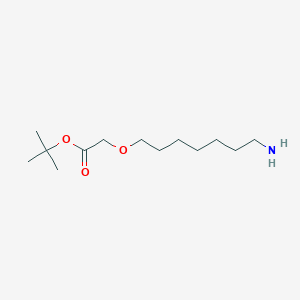


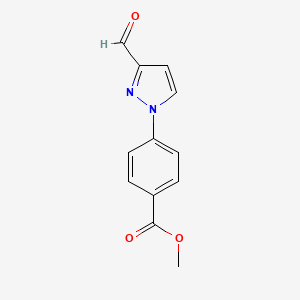
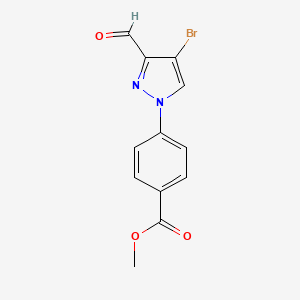

![5-(3,3-Difluoropyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8163072.png)
